2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Description
2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, and a benzothiazole moiety attached to a phenyl ring
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2S/c1-15-4-9-21-22(13-15)29-24(26-21)18-5-7-19(8-6-18)25-23(27)14-28-20-11-16(2)10-17(3)12-20/h4-13H,14H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQZPNFIWJZUKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the preparation of 3,5-dimethylphenol, which is then reacted with an appropriate halogenated acetic acid derivative under basic conditions to form 2-(3,5-dimethylphenoxy)acetic acid.
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Coupling with Benzothiazole Derivative: : The 2-(3,5-dimethylphenoxy)acetic acid is then coupled with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of hydroxyl or carboxyl derivatives.
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Reduction: : Reduction reactions can target the acetamide group, potentially converting it to an amine.
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Substitution: : The phenoxy and benzothiazole rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide has several applications in scientific research:
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Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
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Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of particular interest.
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Medicine: : Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Studies focus on its pharmacokinetics and pharmacodynamics.
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Industry: : Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethylphenoxy)-N-phenylacetamide: Lacks the benzothiazole moiety, resulting in different biological activities.
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: Lacks the phenoxy group, affecting its chemical reactivity and applications.
Uniqueness
2-(3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide is unique due to the combination of the phenoxy and benzothiazole groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
